4-Aminoindol-3-carbonsäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of indole-3-carboxylic acid derivatives has been reported in several studies . One method involves the reaction of indole-3-acetic acid with methyl chloroformate, using 30% NaOH aqueous combined with a phase transfer catalyst benzyl triethylammonium chloride . Another approach describes a robust one-pot cascade method for the synthesis of indole-3-carboxylic acids using isatins and DMSO via a one-carbon translocation .Molecular Structure Analysis

The molecular structure of 4-Aminoindole-3-carboxylic acid can be analyzed using various methods such as thin-layer chromatography, high-performance liquid chromatography, liquid chromatography–mass spectrometer, gas chromatography–mass spectrometry, capillary electrophoresis, nuclear magnetic resonance, and amino acid analyzer analysis .Chemical Reactions Analysis

The chemical reactions of indole-3-carboxylic acid derivatives involve various processes. For instance, the amidation reaction between indole-3-acetic acid and methyl chloroformate has been reported . Another study describes a one-pot cascade method for the synthesis of indole-3-carboxylic acids using isatins and DMSO via a one-carbon translocation .Physical and Chemical Properties Analysis

Carboxylic acids, including 4-Aminoindole-3-carboxylic acid, are generally colorless, crystalline solids. They have high melting points greater than 200°C and are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .Wissenschaftliche Forschungsanwendungen

Herbizide Aktivität

4-Aminoindol-3-carbonsäure: Derivate wurden auf ihr Potenzial als Herbizide untersucht. Diese Verbindungen können als Antagonisten des Auxinrezeptorproteins TIR1 wirken, das für die Regulierung des Pflanzenwachstums unerlässlich ist . Durch die Hemmung dieses Rezeptors können die Derivate das Unkrautwachstum effektiv kontrollieren, wodurch der Pflanzenschutz und die Ernährungssicherheit unterstützt werden.

Antivirenmittel

Indolderivate, einschließlich derer mit einem 4-Aminoindol-Kern, haben sich als vielversprechend als antivirale Mittel erwiesen. Es wurde berichtet, dass sie eine inhibitorische Aktivität gegen verschiedene Viren zeigen, darunter Influenza A und Coxsackie B4-Virus . Die Entwicklung solcher Verbindungen ist im Kampf gegen Viruserkrankungen von entscheidender Bedeutung.

Anti-HIV-Aktivität

Die strukturelle Flexibilität von Indolderivaten ermöglicht die Synthese von Verbindungen mit Anti-HIV-Eigenschaften. Spezielle Derivate von 4-Aminoindol wurden synthetisiert und auf ihre Fähigkeit untersucht, die Replikation von HIV-1- und HIV-2-Stämmen in akut infizierten Zellen zu hemmen . Dies ist ein bedeutender Schritt in Richtung neuer Behandlungen für HIV/AIDS.

Antikrebs-Eigenschaften

Indolverbindungen werden aufgrund ihrer Wechselwirkung mit biologischen Systemen mit Antikrebsaktivität in Verbindung gebracht. Die Fähigkeit von 4-Aminoindol-Derivaten, mit hoher Affinität an mehrere Rezeptoren zu binden, macht sie wertvoll für die Entwicklung neuer Antikrebsmedikamente .

Landwirtschaftliche Anwendungen

Neben der herbiziden Aktivität können 4-Aminoindol-Derivate zur Regulierung des Pflanzenwachstums verwendet werden, indem natürliche Phytohormone nachgeahmt werden. Diese Anwendung ist wichtig, um die Erträge zu steigern und landwirtschaftliche Ökosysteme nachhaltig zu bewirtschaften .

Organische Synthese

This compound dient als Baustein in der organischen Synthese. Seine Derivate sind in verschiedenen synthetischen Wegen weit verbreitet und sind für die Entwicklung neuer medizinischer Verbindungen von entscheidender Bedeutung, was seine Vielseitigkeit in der chemischen Synthese widerspiegelt .

Wirkmechanismus

Target of Action

4-Aminoindole-3-carboxylic acid, as an indole derivative, has been found to bind with high affinity to multiple receptors These receptors are often proteins or enzymes that play crucial roles in various biological processes

Biochemical Pathways

Indole derivatives, including 4-Aminoindole-3-carboxylic acid, are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . These compounds can affect various biochemical pathways, leading to a range of downstream effects.

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Zukünftige Richtungen

Research on indole derivatives, including 4-Aminoindole-3-carboxylic acid, is ongoing. One study discusses the potential of omega-3 transfer from phytoplankton to small pelagic fish in Eastern Boundary Upwelling Systems (EBUS), including factors that can influence omega-3 production, links to nitrogen cycling, climate change implications for the omega-3 supply to humans, and suggestions for future research directions . Another study highlights the biological potential of indole derivatives in agriculture .

Biochemische Analyse

Biochemical Properties

4-Aminoindole-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of indole derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of indole derivatives, such as tryptophan synthase. The nature of these interactions often involves the formation of covalent bonds or hydrogen bonds, which facilitate the catalytic activity of the enzymes. Additionally, 4-Aminoindole-3-carboxylic acid can act as a substrate for certain enzymes, leading to the production of biologically active compounds .

Cellular Effects

The effects of 4-Aminoindole-3-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Aminoindole-3-carboxylic acid has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation. It also impacts the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, 4-Aminoindole-3-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby modulating signal transduction pathways. Additionally, 4-Aminoindole-3-carboxylic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the upregulation or downregulation of target genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

The effects of 4-Aminoindole-3-carboxylic acid over time in laboratory settings have been extensively studied. The compound exhibits stability under various conditions, but it can undergo degradation over prolonged periods. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, continuous exposure to 4-Aminoindole-3-carboxylic acid can lead to sustained changes in gene expression and cellular metabolism, which may have implications for its therapeutic potential .

Dosage Effects in Animal Models

The effects of 4-Aminoindole-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and differentiation. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which 4-Aminoindole-3-carboxylic acid exerts its optimal effects without causing harm .

Metabolic Pathways

4-Aminoindole-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the production of metabolites that may have distinct biological activities. The compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism. For example, it can alter the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of 4-Aminoindole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, 4-Aminoindole-3-carboxylic acid can be transported into cells via amino acid transporters and subsequently distributed to various organelles, where it exerts its effects .

Subcellular Localization

The subcellular localization of 4-Aminoindole-3-carboxylic acid is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it influences mitochondrial function and energy production. The specific localization of 4-Aminoindole-3-carboxylic acid within cells can significantly impact its biochemical and cellular effects .

Eigenschaften

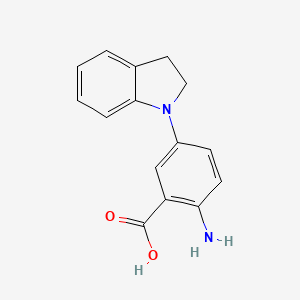

IUPAC Name |

4-amino-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDGZZOFNGYZEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

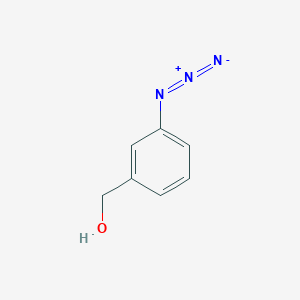

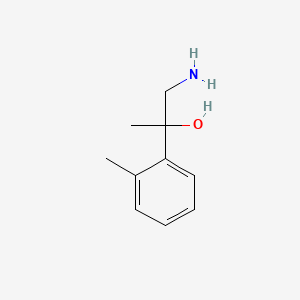

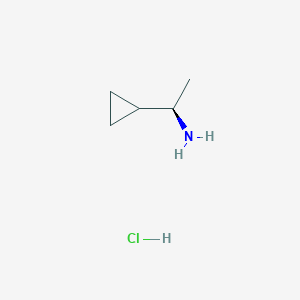

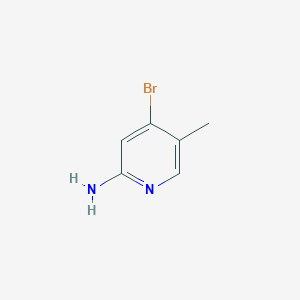

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(Dimethylamino)methyl]phenyl}benzoic acid](/img/structure/B1526938.png)

![1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one](/img/structure/B1526944.png)

![2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline](/img/structure/B1526946.png)

![5-Amino-2-{[2-(pyridin-3-yl)ethyl]amino}benzoic acid](/img/structure/B1526952.png)